molecular formula C12H16O2 B11720880 1,4-diMethoxy-2-(2-Methylprop-1-enyl)benzene CAS No. 35205-30-2

1,4-diMethoxy-2-(2-Methylprop-1-enyl)benzene

Cat. No.: B11720880
CAS No.: 35205-30-2
M. Wt: 192.25 g/mol
InChI Key: RBCAKMBIDPHFIU-UHFFFAOYSA-N
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Description

1,4-diMethoxy-2-(2-Methylprop-1-enyl)benzene is an organic compound with the molecular formula C12H16O2. It is a derivative of benzene, featuring two methoxy groups and a 2-methylprop-1-enyl substituent. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-diMethoxy-2-(2-Methylprop-1-enyl)benzene can be synthesized through several methods. One common approach involves the reaction of isoeugenol with dimethyl sulfate in the presence of a base such as potassium hydroxide. The reaction proceeds under stirring, and the resulting oil layer is distilled to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous distillation and purification steps .

Chemical Reactions Analysis

Types of Reactions

1,4-diMethoxy-2-(2-Methylprop-1-enyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-diMethoxy-2-(2-Methylprop-1-enyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1,4-diMethoxy-2-(2-Methylprop-1-enyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the 2-methylprop-1-enyl substituent play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethoxy-4-propen-1-yl benzene
  • 3,4-Dimethoxy-1,1-propen-1-yl benzene
  • Isoeugenol methyl ether
  • Methyl isoeugenol

Uniqueness

1,4-diMethoxy-2-(2-Methylprop-1-enyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in the fragrance industry .

Properties

CAS No.

35205-30-2

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1,4-dimethoxy-2-(2-methylprop-1-enyl)benzene

InChI

InChI=1S/C12H16O2/c1-9(2)7-10-8-11(13-3)5-6-12(10)14-4/h5-8H,1-4H3

InChI Key

RBCAKMBIDPHFIU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=CC(=C1)OC)OC)C

Origin of Product

United States

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